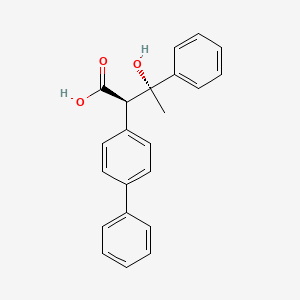
(R*,R*)-(+-)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1'-biphenyl)-4-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy-phenylethyl group attached to a biphenyl-acetic acid backbone. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Backbone: The biphenyl structure is synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Hydroxy-Phenylethyl Group: The hydroxy-phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl structure can interact with hydrophobic regions of proteins, affecting their activity. The acetic acid moiety can participate in acid-base reactions, altering the pH of the local environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R,R)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-propionic acid**
- (R,R)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-butyric acid**
Uniqueness
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
85045-65-4 |
|---|---|
Formule moléculaire |
C22H20O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(2R,3R)-3-hydroxy-3-phenyl-2-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,19-10-6-3-7-11-19)20(21(23)24)18-14-12-17(13-15-18)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22-/m0/s1 |
Clé InChI |
DPYOMKYUWLNESO-UNMCSNQZSA-N |
SMILES isomérique |
C[C@](C1=CC=CC=C1)([C@@H](C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
SMILES canonique |
CC(C1=CC=CC=C1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















